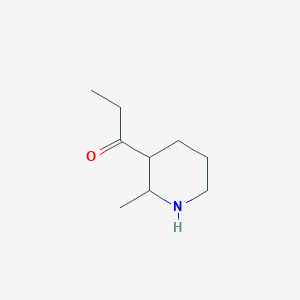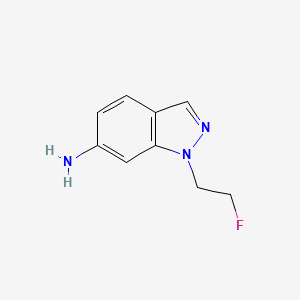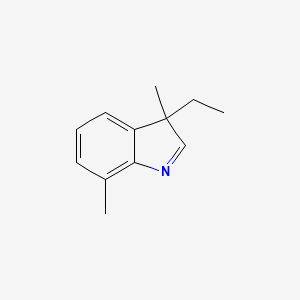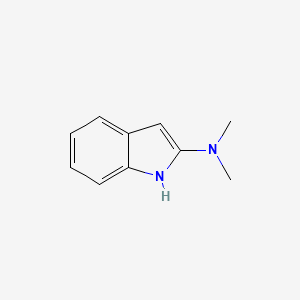![molecular formula C11H10BrNO2 B13190425 [2-(2-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13190425.png)
[2-(2-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound features a bromophenyl group, a methyl group, and a hydroxymethyl group attached to the oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a 2-bromoaniline derivative and an α-haloketone under acidic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a nucleophilic addition reaction using formaldehyde and a suitable base, such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The bromophenyl group can undergo reduction to a phenyl group using reducing agents such as Pd/C (Palladium on carbon) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or other oxidizing agents.
Reduction: Pd/C with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formyl or carboxyl derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(2-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of brominated and hydroxylated aromatic compounds on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine
In medicine, derivatives of this compound could potentially be explored for their pharmacological properties. The presence of the oxazole ring and the bromophenyl group suggests potential activity against certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of [2-(2-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The bromophenyl group could facilitate binding to hydrophobic pockets, while the hydroxymethyl group could form hydrogen bonds with active site residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromophenylmethanol: Lacks the oxazole ring, making it less versatile in terms of functionalization.
4-Methyl-1,3-oxazol-5-ylmethanol: Lacks the bromophenyl group, which may reduce its potential biological activity.
2-(2-Bromophenyl)-1,3-oxazole:
Uniqueness
The combination of the bromophenyl group, the oxazole ring, and the hydroxymethyl group in [2-(2-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol makes it a unique compound with diverse reactivity and potential applications. Its structure allows for various chemical modifications, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C11H10BrNO2 |
|---|---|
Poids moléculaire |
268.11 g/mol |
Nom IUPAC |
[2-(2-bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol |
InChI |
InChI=1S/C11H10BrNO2/c1-7-10(6-14)15-11(13-7)8-4-2-3-5-9(8)12/h2-5,14H,6H2,1H3 |
Clé InChI |
RJOCRZUWVAQNQD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=N1)C2=CC=CC=C2Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(1-Aminoethyl)phenoxy]acetonitrile](/img/structure/B13190349.png)

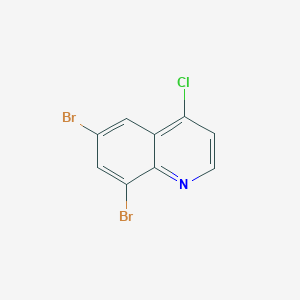
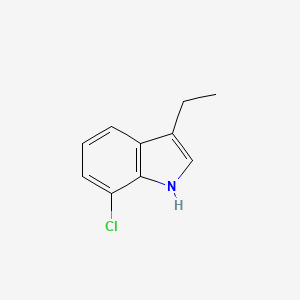
![5-Ethoxyspiro[2.3]hexan-1-amine](/img/structure/B13190370.png)
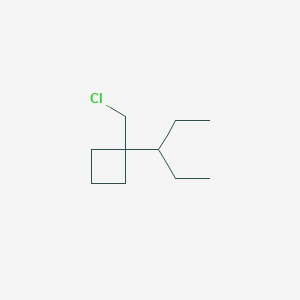
![{6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-yl}methanol](/img/structure/B13190377.png)
![2-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}acetamide](/img/structure/B13190382.png)
